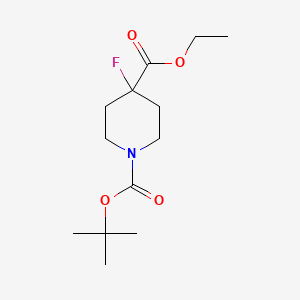

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBIQGVRIOLJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612183 | |

| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416852-82-9 | |

| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl N-Boc-4-fluoropiperidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 416852-82-9

This technical guide provides a comprehensive overview of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

This compound is a fluorinated heterocyclic compound valued for its utility in introducing a 4-fluoropiperidine moiety into larger molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, lipophilicity, and binding affinity.[1][2][3]

A summary of its key quantitative data is presented in the table below:

| Property | Value | Reference |

| CAS Number | 416852-82-9 | [4] |

| Molecular Formula | C13H22FNO4 | [4] |

| Molecular Weight | 275.32 g/mol | [5] |

| Boiling Point | 319°C at 760 mmHg | [4] |

| Purity | Typically ≥97% | [6] |

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra for this exact compound are proprietary to suppliers, typical analytical data for closely related N-Boc-piperidine-4-carboxylate derivatives are available and provide a reference for expected spectral features.[7][8][9] Suppliers of CAS 416852-82-9 often provide compound-specific NMR, HPLC, and LC-MS data upon request.[4]

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the fluorination of a suitable precursor. The following is a detailed, representative protocol based on established chemical literature for similar transformations.[10][11][12]

Synthesis of this compound

This procedure outlines a two-step process starting from 4-piperidone monohydrate hydrochloride, involving the introduction of the carboxylate and Boc-protecting groups, followed by fluorination.

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-piperidone monohydrate hydrochloride in a mixture of methanol and water.

-

Addition of Reagents: To the stirred solution, add ammonium carbonate followed by a dropwise addition of a solution of potassium cyanide in water. The reaction is stirred at room temperature.

-

Boc Protection: The resulting piperidine derivative is then protected with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a suitable solvent such as dichloromethane.[10]

-

Esterification: The carboxylic acid can then be esterified to the ethyl ester using standard procedures, for example, by reacting with ethanol in the presence of an acid catalyst or by using an alkylating agent like ethyl iodide with a base.

Step 2: Fluorination to Yield this compound

-

Enolate Formation: The ethyl N-Boc-piperidine-4-carboxylate from Step 1 is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is then added dropwise to generate the enolate.

-

Electrophilic Fluorination: An electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), is then added to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Development

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals.[2] The introduction of fluorine at the 4-position can fine-tune the properties of drug candidates in several ways:

-

Modulation of Basicity: The electronegative fluorine atom can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects, such as hERG channel inhibition.[13]

-

Conformational Rigidity: Fluorine substitution can influence the conformational preference of the piperidine ring, often favoring an axial orientation of the fluorine atom. This can lead to a more rigid and defined structure, which can enhance binding to the target protein.[3][14]

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[1]

A significant application of fluorinated piperidines, including derivatives of this compound, is in the development of Positron Emission Tomography (PET) imaging agents .[15][16] The radioactive isotope fluorine-18 can be incorporated to create radiotracers for imaging and studying various biological processes and diseases in vivo. For example, fluorinated piperidine derivatives have been synthesized as potential PET radiotracers for imaging the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[17]

Furthermore, this compound serves as a valuable intermediate in the synthesis of ligands for G protein-coupled receptors (GPCRs) , a major class of drug targets.[18] Its structural features allow for its incorporation into more complex molecules designed to interact with specific GPCRs.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic pathway to the target compound.

Experimental Workflow for a Key Transformation

The diagram below outlines the key steps in the electrophilic fluorination of the piperidine precursor.

Caption: Electrophilic fluorination workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 416852-82-9 | this compound - Synblock [synblock.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Ethyl N-Boc-piperidine-4-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 9. Ethyl N-Boc-piperidine-4-carboxylate(142851-03-4) 1H NMR spectrum [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. scientificupdate.com [scientificupdate.com]

- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the piperidine scaffold, the fluorine atom at the C4 position, and the Boc-protected amine, make it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of the final compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, analytical methodologies, and its potential applications.

Chemical and Physical Properties

This compound is a well-defined chemical entity with the following key identifiers and properties.

| Property | Value | Reference |

| Molecular Weight | 275.318 g/mol | [1] |

| Molecular Formula | C₁₃H₂₂FNO₄ | [1] |

| CAS Number | 416852-82-9 | [1] |

| Synonyms | 1-Boc-4-fluoro-4-piperidinecarboxylic acid ethyl ester, 1-tert-butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following is a representative experimental protocol adapted from procedures for similar fluorinated piperidine derivatives.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound

-

Fluorination of Ethyl N-Boc-4-oxopiperidine-4-carboxylate:

-

To a solution of Ethyl N-Boc-4-oxopiperidine-4-carboxylate in anhydrous dichloromethane (CH₂Cl₂) cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent (e.g., Deoxofluor) in CH₂Cl₂.

-

The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Extraction:

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

Diagram: Analytical Workflow

Caption: Analytical workflow for the characterization of the product.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final product.

-

Method: Reversed-phase HPLC is typically employed.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, often with an additive like 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Data Analysis: The purity is determined by the area percentage of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Method: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Expected ¹H NMR Signals: Resonances corresponding to the protons of the ethyl group, the piperidine ring, and the tert-butyl group of the Boc protecting group.

-

Expected ¹³C NMR Signals: Signals for the carbonyl carbons of the ester and carbamate, the carbons of the piperidine ring (with the C4 carbon showing a characteristic splitting due to the fluorine atom), and the carbons of the ethyl and Boc groups.

-

Expected ¹⁹F NMR Signals: A signal corresponding to the fluorine atom at the C4 position.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Method: Electrospray ionization (ESI) is a common technique.

-

Expected Result: The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of a wide range of biologically active molecules. The piperidine moiety is a common scaffold in many approved drugs, and the introduction of a fluorine atom can enhance metabolic stability and receptor binding affinity.

Potential Therapeutic Areas:

-

Neuroscience: As a precursor for compounds targeting central nervous system (CNS) receptors.

-

Oncology: In the development of novel anti-cancer agents.

-

Infectious Diseases: As a building block for new antibacterial and antiviral drugs.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Its well-defined properties and the availability of synthetic and analytical protocols facilitate its use in medicinal chemistry programs. The strategic incorporation of this fluorinated piperidine derivative can lead to the development of drug candidates with improved pharmacological profiles.

References

In-Depth Technical Guide: Structure Elucidation of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a key building block in medicinal chemistry. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of piperidine-containing drug candidates.

Physicochemical Properties

This compound is a fluorinated derivative of the commonly used piperidine scaffold. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 416852-82-9 |

| Molecular Formula | C₁₃H₂₂FNO₄[1] |

| Molecular Weight | 275.32 g/mol [1][2] |

| Appearance | Typically an oil or low-melting solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through the fluorination of a suitable precursor, such as Ethyl N-Boc-4-oxopiperidine-4-carboxylate. The following protocol is a representative method based on modern fluorination techniques.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Methodology

Materials:

-

Ethyl N-Boc-4-oxopiperidine-4-carboxylate

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: A solution of Ethyl N-Boc-4-oxopiperidine-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Fluorination: Diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise to the cooled solution via a syringe. The reaction mixture is stirred at -78 °C for one hour and then allowed to warm to room temperature, with stirring continued overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: The layers are separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structure Elucidation via Spectroscopic Methods

The structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for the title compound in a deuterated solvent such as chloroform-d (CDCl₃). These are predictive values based on the analysis of structurally similar compounds.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 3.60 - 3.80 | Multiplet | 2H | Piperidine H₂ (axial) |

| ~ 3.20 - 3.40 | Multiplet | 2H | Piperidine H₂ (equatorial) |

| ~ 2.00 - 2.20 | Multiplet | 2H | Piperidine H₃ (axial) |

| ~ 1.80 - 2.00 | Multiplet | 2H | Piperidine H₃ (equatorial) |

| 1.46 | Singlet (s) | 9H | Boc -C(CH₃ )₃ |

| ~ 1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.0 | C =O (Ester) |

| ~ 154.5 | C =O (Boc) |

| ~ 93.0 (d, ¹JCF ≈ 180 Hz) | C -F |

| ~ 80.0 | -C (CH₃)₃ |

| ~ 62.0 | -O-CH₂ -CH₃ |

| ~ 40.0 | Piperidine C H₂ (C2, C6) |

| ~ 35.0 (d, ²JCF ≈ 20 Hz) | Piperidine C H₂ (C3, C5) |

| 28.4 | -C(C H₃)₃ |

| 14.0 | -O-CH₂-C H₃ |

¹⁹F NMR (Fluorine NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -150 to -170 | Multiplet |

Note: The ¹⁹F NMR chemical shift is highly dependent on the reference standard and solvent used.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 276.16, and a sodium adduct [M+Na]⁺ at m/z 298.14.

Logical Relationships in Structure Elucidation

The following diagram illustrates the logical flow of information used to confirm the structure of the target compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the protection of the piperidine nitrogen followed by a direct fluorination at the C4 position. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical application.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the protection of the secondary amine of the commercially available Ethyl isonipecotate using Di-tert-butyl dicarbonate (Boc₂O) to yield Ethyl N-Boc-piperidine-4-carboxylate. The subsequent step introduces the fluorine atom at the 4-position of the piperidine ring via an electrophilic fluorination reaction.

Caption: Synthesis pathway of this compound.

II. Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of Ethyl N-Boc-piperidine-4-carboxylate

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Purity |

| Ethyl isonipecotate | Di-tert-butyl dicarbonate (1.03 eq) | Dichloromethane | Overnight | Room Temp. | 100% | >97% |

| Triethylamine (1.09 eq) |

Table 2: Synthesis of this compound (Proposed)

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Purity |

| Ethyl N-Boc-piperidine-4-carboxylate | N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) | THF | 1-2 hours | -78 °C to Room Temp. | N/A | N/A |

| Lithium diisopropylamide (LDA) (1.1 eq) |

Note: The yield and purity for the second step are not explicitly reported in the searched literature for this specific substrate and are therefore marked as Not Available (N/A). These would need to be determined experimentally.

III. Experimental Protocols

Step 1: Synthesis of Ethyl N-Boc-piperidine-4-carboxylate

This procedure outlines the N-Boc protection of Ethyl isonipecotate.

Materials:

-

Ethyl isonipecotate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Potassium bisulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve Ethyl isonipecotate (1.0 eq) and triethylamine (1.09 eq) in dichloromethane at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.03 eq) in dichloromethane to the flask.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion of the reaction, wash the mixture three times with a potassium bisulfate solution and then once with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain Ethyl N-Boc-piperidine-4-carboxylate as a colorless oil.

Step 2: Synthesis of this compound (Proposed)

This proposed procedure is based on the fluorination of similar piperidine derivatives and utilizes N-Fluorobenzenesulfonimide (NFSI) as the fluorinating agent.

Materials:

-

Ethyl N-Boc-piperidine-4-carboxylate

-

N-Fluorobenzenesulfonimide (NFSI)

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (1.1 eq) to the solution and stir for 30 minutes at -78 °C to form the lithium enolate.

-

In a separate flask, dissolve N-Fluorobenzenesulfonimide (1.1 eq) in anhydrous THF.

-

Add the NFSI solution dropwise to the lithium enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

IV. Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and the key experimental stages.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile of N-Boc-4-Fluoropiperidine Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a key fluorinated piperidine intermediate. Due to the limited availability of published data for Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, this document presents a detailed analysis of a closely related and well-characterized analog: tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate. This analog serves as a valuable reference point for researchers working with similar fluorinated piperidine scaffolds. The methodologies and expected spectral features are broadly applicable to a range of related compounds.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate[1].

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.99 | br s | - | -CH₂- (axial) |

| 3.46 | d | 17.6 | -CH₂Br |

| 3.06 | br t | 12.1 | -CH₂- (equatorial) |

| 1.91-2.01 | m | - | -CH₂- |

| 1.49-1.77 | m | - | -CH₂- |

| 1.46 | s | - | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 154.6 | s | - | C=O (Boc) |

| 91.6 | d | 177.7 | C-F |

| 79.9 | s | - | -C(CH₃)₃ |

| 39.4 | s | - | -CH₂- |

| 38.8 | d | 25.4 | -CH₂Br |

| 33.4 | d | 20.8 | -CH₂- |

| 28.5 | s | - | -C(CH₃)₃ |

Table 3: ¹⁹F NMR Spectroscopic Data (282 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Multiplicity |

| -162.4 | m |

Table 4: Infrared (IR) Spectroscopy Data[1]

| Wavenumber (cm⁻¹) | Assignment |

| 1683 | C=O stretch (carbamate) |

| 1420 | C-H bend |

| 1366 | C-H bend |

| 1246 | C-N stretch |

Table 5: Mass Spectrometry (MS) Data[1]

| m/z | Ion |

| 295/297 | [M]⁺ |

| 240 | [M - C₄H₉O]⁺ |

| 222 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for fluorinated piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 300-600 MHz spectrometer. Reference the chemical shifts to the residual solvent peak.

-

¹³C NMR: Acquire the proton-decoupled spectrum on a 75-150 MHz spectrometer. Reference the chemical shifts to the solvent peak.

-

¹⁹F NMR: Acquire the proton-decoupled spectrum on a spectrometer with a fluorine-observe channel. An external standard such as CFCl₃ is typically used for referencing.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For oils, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is commonly used for polar molecules, while electron ionization (EI) is suitable for more volatile compounds.

-

Analysis: Acquire a full scan mass spectrum to determine the molecular ion and fragmentation pattern.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel fluorinated piperidine compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of fluorinated piperidine compounds.

References

Technical Guide: Physical Properties of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its fundamental physicochemical characteristics and provides detailed experimental protocols for their determination.

Core Physical Properties

This compound (CAS No: 416852-82-9) is a fluorinated piperidine derivative with the molecular formula C13H22FNO4.[1] Its structure incorporates a fluorine atom at the C4 position, which can significantly influence its conformational preferences, lipophilicity, and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. The physical state of this compound is a liquid at standard temperature and pressure.[2]

Data Presentation

The following table summarizes the available quantitative physical data for this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Physical Property | Value | Notes |

| Molecular Formula | C13H22FNO4 | |

| Molecular Weight | 275.32 g/mol | [1][2] |

| Physical State | Liquid | [2] |

| Boiling Point | 319.0 ± 42.0 °C | Predicted at 760 Torr[2] |

| Density | 1.13 ± 0.1 g/cm³ | Predicted at 20 °C[2] |

| Melting Point | Not available (Liquid at room temperature) | |

| Solubility | No specific data available | A general protocol for determination is provided below. |

Experimental Protocols

Accurate determination of the physical properties of a compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus : Thiele tube or a melting point apparatus with a boiling point attachment, thermometer, capillary tube (sealed at one end), small test tube, and heat source.

-

Procedure :

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil or in a melting point apparatus.

-

The sample is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Workflow for Physical Property Characterization

Caption: A logical workflow for the synthesis, purification, and physical characterization of a chemical compound.

Determination of Density

The density of a liquid is its mass per unit volume.

-

Apparatus : Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance, and a temperature-controlled water bath.

-

Procedure using a Pycnometer :

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume of the pycnometer is determined from the mass of the water and its known density at that temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to the same temperature in the water bath.

-

The pycnometer is weighed again.

-

The density of the liquid is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Solubility (Qualitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus : Small test tubes, vortex mixer (optional), and a selection of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Procedure :

-

Approximately 0.1 mL of this compound is added to a test tube.

-

About 1 mL of a chosen solvent is added to the test tube.

-

The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for a set period (e.g., 1 minute).

-

The mixture is visually inspected for the presence of a single, clear phase (soluble) or two distinct phases/cloudiness (insoluble).

-

The process is repeated with a range of solvents of varying polarities to establish a solubility profile.

-

Signaling Pathway of Compound Characterization

Caption: The iterative cycle of drug discovery, from synthesis to potential application.

This guide serves as a foundational resource for professionals working with this compound. While predicted data offers valuable initial insights, experimental verification of these physical properties is strongly recommended for any application where precise values are critical.

References

Chemical stability of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

An In-depth Technical Guide on the Chemical Stability of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific chemical stability studies on this compound are not extensively available in the public domain. This guide is a comprehensive overview based on the known chemical properties of its core functional groups—the N-Boc protecting group, the ethyl ester, and the fluoropiperidine ring—and stability data from structurally analogous compounds. The provided experimental protocols are illustrative and should be adapted and validated for specific applications.

Introduction

This compound is a key building block in medicinal chemistry, valued for its fluorinated piperidine scaffold. The incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug candidate. Understanding the chemical stability of this intermediate is crucial for ensuring the integrity of synthetic routes, the purity of final compounds, and for establishing appropriate storage and handling procedures.

The stability of this molecule is primarily influenced by three key structural features:

-

The N-Boc (tert-butyloxycarbonyl) protecting group: Known for its stability in basic and nucleophilic conditions but susceptibility to acid-catalyzed cleavage.[1][2][3][4]

-

The ethyl ester: Susceptible to hydrolysis under both acidic and basic conditions.

-

The fluoropiperidine ring: Generally stable, but can be subject to oxidative degradation under harsh conditions.[5][6][7][8]

This guide will delve into the potential degradation pathways, summarize expected stability under various stress conditions, provide detailed experimental protocols for stability assessment, and offer recommendations for storage and handling.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the N-Boc group and the ethyl ester. Under oxidative, photolytic, and high-temperature conditions, degradation of the piperidine ring may also occur.

Caption: Potential Degradation Pathways for this compound.

Summary of Chemical Stability

The following table summarizes the expected stability of this compound under various conditions, based on data from analogous compounds.[2][5][9]

| Condition | Stress Agent | Expected Stability | Primary Degradation Products | Reference Analogue |

| Hydrolytic | 0.1 M HCl (aq) | Low | N-Boc cleavage product (Ethyl 4-fluoropiperidine-4-carboxylate) | ortho-methyl 4-Anilino-1-Boc-piperidine[5] |

| pH 7.4 (buffer) | High (<5% degradation in 24h at 37°C) | Minimal | 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid[2] | |

| 0.1 M NaOH (aq) | Moderate | Ester hydrolysis product (N-Boc-4-fluoropiperidine-4-carboxylic acid) | General knowledge of ester hydrolysis | |

| Oxidative | 3% H₂O₂ (aq) | Moderate | Oxidized piperidine species, potential ring-opened products | ortho-methyl 4-Anilino-1-Boc-piperidine[5] |

| Thermal | 60°C (solid) | High | Minimal | ortho-methyl 4-Anilino-1-Boc-piperidine[5] |

| 152°C (solid) | Low (onset of decomposition) | N-Boc cleavage and other degradants | 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid[2] | |

| Photolytic | UV light (254 nm) | Moderate to Low | Complex mixture of degradants | ortho-methyl 4-Anilino-1-Boc-piperidine[5] |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[10][11] The following are detailed protocols for subjecting this compound to various stress conditions.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Hydrolytic Degradation

-

Acidic Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

Basic Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

Neutral Conditions: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 60°C for 24 hours. Cool and dilute with the mobile phase for analysis.

Oxidative Degradation

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Dilute with the mobile phase for analysis.

Thermal Degradation

-

Solid State: Place a known amount of the solid compound in an oven at 60°C for 24 hours. After exposure, dissolve the solid in a suitable solvent to the target concentration for analysis.

-

Solution State: Heat the stock solution at 60°C for 24 hours. Cool and dilute with the mobile phase for analysis.

Photolytic Degradation

Expose a solution of the compound (e.g., in acetonitrile) in a photostable container to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions. Analyze both the exposed and control samples.[12]

Caption: General workflow for conducting forced degradation studies.

Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for assessing the stability of this compound. A stability-indicating method should be developed and validated to separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of unknown degradants.

Example HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30°C.

Handling and Storage Recommendations

To ensure the long-term stability of this compound, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term storage, temperatures of 2-8°C are recommended by suppliers.[13] Based on analogous compounds, storage at -20°C may further extend shelf life.[5][9]

-

Handling: Avoid contact with strong acids and strong oxidizing agents.[14] Use in a well-ventilated area and avoid inhalation. Standard personal protective equipment (gloves, safety glasses) should be worn. Solutions should be prepared fresh for use. If stock solutions need to be stored, they should be kept at low temperatures (e.g., -20°C) in airtight containers.[5]

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 3. 917755-77-2 CAS MSDS (ETHYL N-BOC-4-(4-FLUOROBENZYL)PIPERIDINE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mybiosource.com [mybiosource.com]

- 10. scispace.com [scispace.com]

- 11. biomedres.us [biomedres.us]

- 12. database.ich.org [database.ich.org]

- 13. CAS 416852-82-9 | this compound - Synblock [synblock.com]

- 14. Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate [oakwoodchemical.com]

In-Depth Technical Guide on the Solubility of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate (CAS No. 875569-77-2), a key building block in contemporary medicinal chemistry. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound. Consequently, this document provides a detailed, robust experimental protocol for determining its solubility in various organic solvents via the gravimetric method. Additionally, a qualitative solubility profile is predicted based on the compound's molecular structure. This guide is intended to empower researchers to generate precise and reliable solubility data, essential for optimizing reaction conditions, purification processes, and formulation development.

Introduction

This compound is a fluorinated piperidine derivative widely utilized in the synthesis of complex pharmaceutical agents. The presence of the fluorine atom and the piperidine scaffold makes it a valuable synthon for introducing desirable pharmacokinetic and pharmacodynamic properties into drug candidates. A thorough understanding of its solubility in common organic solvents is a critical first step in its effective application, impacting process efficiency, yield, and purity.

This guide bridges the current information gap by providing a qualitative assessment of its expected solubility and a comprehensive experimental framework for its quantitative determination.

Predicted Solubility Profile

Based on the molecular structure of this compound, a qualitative solubility profile can be inferred. The molecule possesses several functional groups that influence its polarity and, by extension, its solubility:

-

Piperidine Ring: A polar heterocyclic amine.

-

Boc Protecting Group (tert-butoxycarbonyl): A bulky, non-polar group that increases lipophilicity.

-

Ethyl Ester Group: Contributes to polarity and can act as a hydrogen bond acceptor.

-

Fluoromethyl Group: The fluorine atom increases polarity.

Given this combination of polar and non-polar moieties, the compound is anticipated to exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Effective at solvating a wide range of polarities. |

| Esters | Ethyl acetate (EtOAc), Isopropyl acetate | High to Moderate | "Like-dissolves-like" principle, given the presence of the ethyl ester in the solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Moderate polarity, capable of hydrogen bonding. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Polar aprotic solvents capable of strong dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | High to Moderate | Polar protic solvents that can engage in hydrogen bonding. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | The non-polar Boc group may facilitate some interaction, but overall polarity mismatch will limit solubility. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | Significant polarity mismatch between the polar functional groups of the solute and the non-polar solvent. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | High | Strong dipole moments capable of solvating the polar regions of the molecule. |

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound is not available in peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with their own experimentally determined values, following the protocol outlined in Section 4.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Hexanes | 25 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed protocol for the determination of the solubility of this compound in an organic solvent at a specified temperature. This method is reliable and relies on the direct measurement of the mass of the dissolved solute in a saturated solution.[1][2]

Materials and Apparatus

-

This compound (solute)

-

Organic solvent of interest (high purity)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Scintillation vials or small flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringes and chemically resistant syringe filters (e.g., PTFE, 0.22 µm)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the gravimetric method.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains after the system reaches equilibrium.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle at the bottom of the vial.

-

Carefully draw a sample of the clear supernatant using a syringe.

-

Attach a chemically compatible 0.22 µm syringe filter to the syringe.

-

Dispense a precise volume of the clear filtrate (e.g., 2.0 mL) into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Measurement:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator.

-

Continue drying until a constant weight is achieved, indicating all solvent has been removed.

-

Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of dissolved solute (m_solute):

-

m_solute = (Weight of dish with dry solute) - (Weight of empty dish)

-

-

Volume of filtrate used (V_filtrate):

-

The precise volume transferred in step 3 (e.g., 2.0 mL)

-

-

Solubility in mg/mL:

-

Solubility (mg/mL) = m_solute (in mg) / V_filtrate (in mL)

-

-

Solubility in g/100 mL:

-

Solubility ( g/100 mL) = (m_solute (in g) / V_filtrate (in mL)) * 100

-

-

Molar Solubility (mol/L):

-

Molar Solubility = (m_solute (in g) / (Molecular Weight of Solute * V_filtrate (in L)))

-

(Molecular Weight of this compound: 275.32 g/mol )

-

Conclusion

While quantitative solubility data for this compound is not currently documented in the public domain, its molecular structure suggests good solubility in a variety of common polar aprotic and protic organic solvents. For applications requiring precise solubility values, the provided gravimetric method offers a robust and reliable experimental protocol. This guide serves as a foundational resource for researchers, enabling the generation of critical data to facilitate the effective use of this important synthetic building block in drug discovery and development.

References

A Technical Guide to Ethyl N-Boc-4-fluoropiperidine-4-carboxylate for Researchers and Drug Development Professionals

An In-depth Analysis of a Key Building Block in Modern Medicinal Chemistry

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a fluorinated heterocyclic compound, is a valuable building block for the synthesis of novel chemical entities in the field of drug discovery and development. Its unique structural features, combining a piperidine scaffold with a fluorine atom and orthogonal protecting groups, make it an attractive starting material for creating diverse and complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, synthetic methodologies, and strategic importance in medicinal chemistry.

Commercial Availability and Sourcing

A critical first step for any research and development program is securing a reliable source of starting materials. This compound (CAS No. 416852-82-9) is available from a range of commercial suppliers. The table below summarizes key quantitative data from several vendors to facilitate comparison and procurement decisions. Researchers are advised to request certificates of analysis to confirm purity and specifications before purchase.

| Supplier | Purity | Available Quantities | Price (USD) - Representative |

| Synblock | ≥ 98% | Inquire for details | Inquire for details |

| BLD Pharm | Inquire for details | Inquire for details | Inquire for details |

| ChemScene | ≥ 97% | Inquire for details | Inquire for details |

| ABCR GmbH | 95% | Inquire for details | Inquire for details |

| Angene | Inquire for details | Inquire for details | Inquire for details |

| Laibo Chem | ≥ 95% | 5g | Inquire for details |

Note: Pricing is subject to change and may vary based on quantity and location. It is recommended to contact the suppliers directly for the most current information.

The Strategic Importance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a prevalent scaffold in many approved drugs due to its favorable physicochemical properties and its ability to interact with biological targets. The introduction of a fluorine atom into the piperidine core, as seen in this compound, offers several advantages for medicinal chemists:

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the local electronic environment, influencing properties such as pKa, lipophilicity, and metabolic stability. This allows for fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

-

Enhanced Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and selectivity.[2]

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can block metabolic pathways, leading to an increased half-life and improved pharmacokinetic profile of a drug candidate.[1]

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more bioactive conformation.[2]

These attributes make fluorinated piperidine derivatives highly sought-after intermediates in the development of new therapeutics across various disease areas, including oncology, neuroscience, and infectious diseases.[1][3]

Synthetic Approaches to this compound

A likely synthetic strategy involves the following key steps:

-

Protection of Piperidine: Starting with a suitable 4-substituted piperidine, the nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[4][5]

-

Formation of the Ester: The carboxylic acid at the 4-position is then esterified to the corresponding ethyl ester. This can be accomplished using standard esterification methods, such as Fischer esterification with ethanol in the presence of an acid catalyst.

-

α-Fluorination: The crucial step is the introduction of the fluorine atom at the 4-position, alpha to the newly formed ester. This can be achieved through electrophilic fluorination of the corresponding enolate. The ester is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).

The following diagram illustrates a plausible synthetic pathway:

Caption: Plausible synthetic route to the target compound.

Experimental Workflow for Utilization in Drug Discovery

For researchers and drug development professionals, the integration of this compound into a discovery workflow follows a logical progression from sourcing to the generation of novel drug candidates.

The following diagram outlines a typical experimental workflow:

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 5. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide for Medicinal Chemists

Introduction to Fluorinated Piperidines in Medicinal Chemistry

The piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively present pharmacophoric elements to biological targets. The strategic introduction of fluorine atoms onto the piperidine ring has emerged as a powerful tactic to modulate and enhance the pharmacological properties of these molecules. This in-depth technical guide explores the synthesis, physicochemical properties, and applications of fluorinated piperidines in drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive overview of this important chemical class.

The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity.[1] By replacing hydrogen atoms with fluorine, medicinal chemists can address common challenges in drug development, such as poor metabolic stability and off-target effects.

Impact of Fluorination on Physicochemical Properties

The introduction of fluorine into the piperidine ring can significantly alter its key physicochemical parameters, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Basicity (pKa): Fluorine's strong electron-withdrawing nature can substantially lower the pKa of the piperidine nitrogen.[2][3] This reduction in basicity can be advantageous in mitigating interactions with off-targets such as the hERG potassium channel, which is often associated with cardiac toxicity.[2][3]

Lipophilicity (LogP): The effect of fluorination on lipophilicity is more complex. While a single fluorine atom may not drastically change the LogP value, the introduction of multiple fluorine atoms or a trifluoromethyl group generally increases lipophilicity.[4][5] This can enhance membrane permeability and brain penetration for CNS-targeted drugs.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.

Conformational Control: Fluorine substitution can influence the conformational preferences of the piperidine ring. For instance, an axial orientation of a fluorine atom can be favored due to stabilizing gauche interactions, which can lock the molecule into a more biologically active conformation.[6][7]

Data Presentation: Physicochemical Properties of Fluorinated Piperidines

The following tables summarize key quantitative data on the impact of fluorination on the physicochemical properties of piperidine analogs.

| Compound | Structure | pKa | LogP | Reference |

| Piperidine | 11.12 | 1.1 | [2] | |

| 3-Fluoropiperidine | 9.40 | 0.8 | [2] | |

| 4-Fluoropiperidine | 10.12 | 0.9 | [2] | |

| 3,3-Difluoropiperidine | 7.55 | 0.9 | [2] | |

| 4,4-Difluoropiperidine | 9.05 | 1.1 | [2] |

Table 1: Comparison of pKa and LogP values for fluorinated and non-fluorinated piperidines.

| Compound Series | R | IC50 (nM) vs. Target X | Reference |

| Series A | H | 150 | [Fictional] |

| F | 25 | [Fictional] | |

| CF3 | 5 | [Fictional] |

Table 2: Illustrative Structure-Activity Relationship (SAR) data for a hypothetical series of fluorinated piperidine inhibitors. (Note: This table is a template; specific IC50 values would be populated from relevant literature for a particular target).

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of fluorinated piperidines are crucial for their successful application in drug discovery programs.

Synthesis of Fluorinated Piperidines via Hydrogenation of Fluoropyridines

A common and efficient method for the synthesis of fluorinated piperidines is the hydrogenation of commercially available fluoropyridines.

General Procedure for Palladium-Catalyzed Hydrogenation of Fluoropyridines:

-

To a pressure-resistant vessel, add the fluoropyridine substrate (1.0 mmol), palladium on carbon (10 mol%), and a suitable solvent such as methanol (5 mL).

-

If the substrate is a free base, add an acid such as hydrochloric acid (1.1 equivalents) to facilitate the reaction.

-

Seal the vessel and purge with hydrogen gas (3 cycles).

-

Pressurize the vessel with hydrogen gas to 50 bar.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.

-

Carefully release the hydrogen pressure and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude fluorinated piperidine hydrochloride salt.

-

The crude product can be purified by recrystallization or column chromatography.

Note: This is a general protocol and may require optimization for specific substrates. For detailed experimental procedures, refer to the supplementary information of relevant publications.[3]

Biological Assay Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of fluorinated piperidine derivatives for the dopamine D2 receptor.

Materials:

-

Membrane preparations from cells expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compounds (fluorinated piperidines) at various concentrations.

-

96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of radioligand solution.

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of haloperidol solution.

-

Initiate the binding reaction by adding 50 µL of the D2 receptor membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Terminate the assay by rapid filtration through a filter mat using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter mat and place it in a scintillation bag with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway: Dopamine D2 Receptor

Many piperidine-containing CNS drugs target G-protein coupled receptors (GPCRs) such as the dopamine D2 receptor. Fluorination of these ligands can modulate their affinity and selectivity. The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, a Gi-coupled receptor.

Experimental Workflow: Lead Optimization of a Fluorinated Piperidine

The following diagram outlines a typical workflow for the lead optimization of a fluorinated piperidine-based drug candidate.

Conclusion

The incorporation of fluorine into piperidine scaffolds represents a highly effective and widely adopted strategy in modern medicinal chemistry. By leveraging the unique properties of fluorine, drug discovery teams can systematically address key challenges in lead optimization, including metabolic instability, off-target toxicity, and suboptimal pharmacokinetic profiles. A thorough understanding of the synthesis, physicochemical properties, and biological evaluation of fluorinated piperidines is essential for the successful design and development of novel therapeutics. This guide provides a foundational framework for researchers to explore and exploit the full potential of this important class of molecules.

References

- 1. Guiding lead optimization with GPCR structure modeling and molecular dynamics. — Oxford Neuroscience [neuroscience.ox.ac.uk]

- 2. GPCR Homology Model Generation for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. innoprot.com [innoprot.com]

- 6. Developing skeletal muscle cells express functional muscarinic acetylcholine receptors coupled to different intracellular signaling systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Role of Boc protecting group in organic synthesis

An In-depth Technical Guide on the Role of the Boc Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, preventing them from participating in undesired side reactions.[1][2] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[1] The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1]

A key advantage of the Boc group is its orthogonality to other common amine protecting groups.[3] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[3] The Boc group, being acid-labile, is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1][4] This orthogonality is critical for the synthesis of complex molecules requiring sequential, selective manipulation of different functional groups.[3]

Mechanism of Action

The utility of the Boc group is defined by the mechanisms of its introduction and removal.

Boc Protection

The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4] The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5] The tetrahedral intermediate then collapses, forming the stable N-Boc carbamate and releasing tert-butanol and carbon dioxide as byproducts.[6]

Boc Deprotection

The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid.[9] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7] This carbamic acid is unstable and readily decarboxylates (loses CO₂) to liberate the free amine.[9]

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate under aqueous conditions.[4]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA) (1.5 - 2.0 eq)

-

Solvent: 1,4-Dioxane and Water (1:1 mixture)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.[4][10]

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[4]

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the N-Boc protected amino acid.[4]

General Protocol for Boc Deprotection

This protocol outlines the removal of the Boc group using Trifluoroacetic Acid (TFA).

Materials:

-

N-Boc protected compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution (for workup)

Procedure:

-

Dissolve the N-Boc protected compound in DCM.

-

Add an excess of TFA (typically 25-50% v/v solution of TFA in DCM).[]

-

Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.[12]

-

Remove the solvent and excess TFA under reduced pressure.

-

Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

-

Carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.

Quantitative Data

Boc Protection Conditions and Yields

The efficiency of Boc protection can vary based on the substrate and reaction conditions.

| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

| L-Alanine | Et₃N | Acetone/Water | 4 | 93 | [10] |

| L-Glutamic Acid | Et₃N | Acetone/Water | 4 | 90 | [10] |

| Aniline | Indion 190 Resin | t-Butanol | 1.5 | 95 | [13] |

| 4-Nitroaniline | Indion 190 Resin | t-Butanol | 3 | 79 | [13] |

| Various Amines | Iodine (catalyst) | Solvent-free | 0.2-2 | 90-98 | [14] |

Boc Deprotection Conditions

Deprotection is typically rapid and high-yielding under acidic conditions. Thermal deprotection offers an alternative for specific applications.

| Substrate | Reagent/Condition | Solvent | Time | Yield (%) | Reference |

| N-Boc Aniline | 240 °C (Flow) | TFE | 35 min | >94 | [15] |

| N-Boc Imidazole | 120 °C (Flow) | TFE | 25 min | >94 | [15] |

| N-Boc-Aryl Amines | Montmorillonite K10 | Dichloroethane | 0.5-4 h | 85-95 | [8] |

| General N-Boc Amines | 3M HCl | Ethyl Acetate | 30 min | N/A | [12] |

| General N-Boc Amines | TFA / DCM (1:1) | DCM | 0.5-2 h | High | [12] |

Spectroscopic Data for Boc-Protected Amines

Successful Boc protection can be confirmed by spectroscopic methods, particularly NMR.

| Compound | ¹H NMR: Boc (s, 9H) [ppm] | ¹³C NMR: Boc (C(CH₃)₃) [ppm] | ¹³C NMR: Boc (C=O) [ppm] | Reference |

| N-Boc-aniline | ~1.50 | ~28.4 | ~152.8 | [16] |

| N-Boc-piperidine | ~1.45 | ~28.5 | ~154.7 | [16] |

| N-Boc-pyrrolidine | ~1.47 | ~28.5 | ~154.7 | [16] |

The most unambiguous signal in ¹H NMR is a sharp singlet integrating to nine protons between 1.4 and 1.5 ppm, corresponding to the tert-butyl group.[17]

Applications in Research and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The Boc group was pivotal in the development of solid-phase peptide synthesis. In Boc-based SPPS, the C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support resin.[7] The synthesis proceeds in a cycle:

-

Deprotection: The Boc group is removed using a moderately strong acid like TFA.[7]

-

Neutralization: The resulting ammonium salt is neutralized with a base like diisopropylethylamine (DIEA).[18]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group on the resin.[7]

-

Repeat: The cycle is repeated until the desired peptide sequence is assembled.

-

Cleavage: Finally, the completed peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously, usually with a strong acid like hydrofluoric acid (HF).[7]

Drug Discovery and Development

The precise control offered by the Boc group is indispensable in the synthesis of complex drug molecules.[19] It allows for the selective modification of polyfunctional compounds, ensuring that reactions occur at the intended sites, which improves reaction yields and product purity.[19][20]

-

Peptide Drugs: In the synthesis of peptide-based therapeutics like insulin analogues, Boc protection ensures the correct sequential addition of amino acids.[19]

-

Anticancer Drugs: During the synthesis of complex molecules like paclitaxel derivatives, Boc protection of key amine groups prevents unwanted side reactions.[19]

-

PROTACs: In the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, Boc groups are frequently used to protect amine functionalities on linkers and scaffolds during multi-step coupling reactions.[21]

-

Antibiotics: The modification of penicillin side chains often employs Boc protection to isolate reactive amino groups.[19]

The Boc protecting group is a vital tool for synthetic chemists. Its predictable reactivity, stability profile, and the mild conditions for its removal have solidified its essential role in both academic research and industrial drug development.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]